2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
Description
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-11(18)8-1-3-16-10(5-8)20-9-2-4-19-6-9/h1,3,5,9H,2,4,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOHIQOFUYBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a derivative of isonicotinamide, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 299.27 g/mol
This compound features a tetrahydrofuran moiety linked to an isonicotinamide structure, with a trifluoroethyl substituent that may influence its pharmacological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of isonicotinamide have shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study focusing on the structure-activity relationship (SAR) of isonicotinamide derivatives highlighted that modifications in the molecular structure could enhance their cytotoxic effects against specific cancer types. The introduction of trifluoroethyl groups has been associated with increased potency against tumor cells due to enhanced lipophilicity and membrane permeability .
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory effects. Research has shown that isonicotinamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may modulate immune responses by targeting signaling pathways involved in inflammation .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, studies have indicated that certain derivatives can act as inhibitors of histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression. The inhibition of these enzymes could lead to altered gene expression profiles in cancer cells, potentially reversing malignant phenotypes .
Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various isonicotinamide derivatives on breast cancer cell lines. The results indicated that the trifluoroethyl-substituted derivatives exhibited IC50 values significantly lower than those of non-substituted analogs.
- Inflammation Modulation : In vitro assays demonstrated that treatment with this compound led to a marked reduction in nitric oxide production from macrophages stimulated with LPS.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing isonicotinamide moieties have been shown to inhibit the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
- A study demonstrated that modifications to the amide bond in related compounds can enhance their efficacy against cancer cells, suggesting that the trifluoroethyl group may play a role in bioactivity .
-
Anti-inflammatory Properties :
- Compounds with tetrahydrofuran and isonicotinamide structures have been investigated for their ability to modulate inflammatory pathways. They may act as antagonists of platelet-activating factor (PAF) and inhibitors of 5-lipoxygenase, which are critical in mediating inflammatory responses .
- These compounds could be beneficial in treating conditions mediated by excessive inflammation, such as asthma or cardiovascular diseases.
-
Drug Design and Development :
- The incorporation of trifluoromethyl groups has been recognized for enhancing the pharmacokinetic profiles of drugs. This modification often leads to increased metabolic stability and improved bioavailability .
- The strategic design of such compounds can lead to the development of new therapeutic agents targeting specific biological pathways, particularly those involved in cancer and inflammation.
Synthesis and Structural Variations
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide can be achieved through various multicomponent reactions, which allow for the efficient assembly of complex structures from simpler precursors. The presence of the tetrahydrofuran ring enhances solubility and may influence the compound's interaction with biological targets.
Case Studies and Research Findings
- In Vitro Studies :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 41 ± 3 |
| Compound B | L1210 | 9.6 ± 0.7 |
Q & A
Q. What are the established synthetic routes for 2-((tetrahydrofuran-3-yl)oxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting isonicotinoyl chloride derivatives with 2,2,2-trifluoroethylamine under inert conditions (e.g., THF solvent, triethylamine as a base). The tetrahydrofuran-3-yloxy group is introduced via etherification using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 mechanisms with appropriate leaving groups. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the product . Optimize yield by controlling temperature (room temperature to 60°C) and reaction time (24–72 hours).
Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural confirmation?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : If crystalline, to resolve stereochemistry and bond angles (see Supplementary Information in for crystallography protocols).
- HPLC/GC : For purity assessment (>98% by area normalization). Cross-reference spectral data with NIST standards for accuracy .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
- Monitor degradation via HPLC and identify byproducts using LC-MS.
- Store in amber vials at –20°C under nitrogen to minimize hydrolysis/oxidation of the trifluoroethyl group .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or spectral discrepancies)?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and predict intermediates. For spectral mismatches, compare experimental NMR shifts with computed values (GIAO method) using software like Gaussian or ORCA. For reactivity anomalies, simulate transition states to identify steric/electronic effects. Integrate findings with experimental data iteratively, as demonstrated by ICReDD’s reaction path search methodologies .
Q. What experimental designs are optimal for studying the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Vary solvent polarity (THF vs. DMF), temperature, and catalyst loading.
- Track kinetics via in-situ FTIR or Raman spectroscopy.
- For electrophilic substitutions, assess regioselectivity using Hammett plots or deuterium-labeling studies.
- Validate hypotheses with computational docking (e.g., AutoDock) to predict binding affinities .
Q. How can researchers troubleshoot low yields in large-scale syntheses of the compound?
- Methodological Answer : Scale-up challenges often arise from inefficient mixing or exothermicity. Mitigate by:
- Using flow chemistry for better heat/mass transfer.
- Screening alternative catalysts (e.g., Pd/C for hydrogenation steps).
- Implementing membrane separation technologies (e.g., nanofiltration) to purify intermediates .
- Refer to NIST’s thermochemical data to optimize energy profiles .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in different assay systems?
- Methodological Answer :
- Control Experiments : Verify compound integrity in each assay buffer (e.g., pH stability in PBS vs. DMEM).
- Target Engagement Studies : Use SPR or ITC to measure binding constants directly.
- Metabolite Screening : Identify if the trifluoroethyl group undergoes enzymatic cleavage in cell-based assays, altering activity .
Safety and Handling
Q. What precautions are critical when handling the compound’s trifluoroethyl group in biological studies?
- Methodological Answer :
- Use PPE (gloves, goggles) to prevent skin/eye contact, as trifluoroethyl derivatives may release HF under hydrolysis.
- In case of exposure, rinse immediately with water and apply calcium gluconate gel for HF burns.
- Store in ventilated cabinets; monitor airborne concentrations with FTIR gas analyzers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
